molecular formula C7H6ClNO2S B12536689 Acetamide, N-(5-chloro-3-formyl-2-thienyl)- CAS No. 679794-81-1

Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

Cat. No.: B12536689
CAS No.: 679794-81-1
M. Wt: 203.65 g/mol
InChI Key: CIURMBQNGJVHMW-UHFFFAOYSA-N
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Description

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is a chemical compound with the molecular formula C7H6ClNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s thiophene ring structure makes it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(5-formyl-2-thienyl)-: Similar structure but lacks the chlorine atom.

    Acetamide, N-(5-bromo-3-formyl-2-thienyl)-: Similar structure with a bromine atom instead of chlorine.

    Acetamide, N-(5-methyl-3-formyl-2-thienyl)-: Similar structure with a methyl group instead of chlorine.

Uniqueness

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins compared to its analogs .

Properties

CAS No.

679794-81-1

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

N-(5-chloro-3-formylthiophen-2-yl)acetamide

InChI

InChI=1S/C7H6ClNO2S/c1-4(11)9-7-5(3-10)2-6(8)12-7/h2-3H,1H3,(H,9,11)

InChI Key

CIURMBQNGJVHMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Cl)C=O

Origin of Product

United States

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